![molecular formula C8H7BrN2 B036394 6-Bromo-3-méthylimidazo[1,2-a]pyridine CAS No. 1216222-91-1](/img/structure/B36394.png)
6-Bromo-3-méthylimidazo[1,2-a]pyridine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis of 6-Bromo-3-methylimidazo[1,2-A]pyridine
The synthesis of 6-Br-3-MeIm can be achieved through various methods. One notable method involves the reaction of 2-amino-5-bromopyridine with monochloroacetaldehyde in the presence of a base such as sodium bicarbonate. This process yields high-purity 6-Br-3-MeIm with favorable reaction conditions, making it suitable for both laboratory and industrial applications .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of imidazo[1,2-a]pyridine derivatives, including 6-Br-3-MeIm. Research indicates that compounds in this class exhibit significant potency against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). For instance, a set of derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 0.03 to 5.0 μM against Mtb H37Rv strains, showcasing their potential as anti-TB agents .
Anticancer Activity
6-Br-3-MeIm has also shown promise in cancer research. Various derivatives have been tested for their cytotoxic effects against different cancer cell lines, including prostate cancer (PC-3) and breast cancer (MCF-7). Some compounds exhibited non-toxic profiles while maintaining potent activity against these cell lines, indicating their potential as lead compounds for further development .
Cardiovascular Treatment
One of the most significant therapeutic applications of 6-Br-3-MeIm is its role as an intermediate in the synthesis of olprinone, a selective phosphodiesterase III inhibitor. Olprinone is utilized in treating acute heart failure and postoperative heart conditions by enhancing cardiac contractility and improving respiratory function . The anti-inflammatory properties attributed to 6-Br-3-MeIm further expand its clinical applicability in managing various cardiovascular disorders.
Anti-inflammatory Effects
The compound has been associated with anti-inflammatory activities due to its ability to inhibit inflammatory cell aggregation and reduce inflammatory factor generation. This property positions it as a candidate for developing treatments for inflammatory diseases .
Compound | Activity Type | MIC (μM) | Reference |
---|---|---|---|
6-Bromo-3-methylimidazo[1,2-A]pyridine | Anti-TB | 0.03 - 5.0 | |
Derivative A | Anticancer (MCF-7) | Non-toxic | |
Olprinone | Cardiovascular | N/A |
Table 2: Synthesis Conditions
Reactants | Base | Temperature (°C) | Reaction Time (hrs) |
---|---|---|---|
2-amino-5-bromopyridine + Monochloroacetaldehyde | Sodium Bicarbonate | 25 - 50 | 2 - 24 |
Case Study: Antitubercular Activity
A high-throughput screening identified several imidazo[1,2-a]pyridine derivatives with potent antitubercular activity against both replicating and non-replicating Mtb strains. Notably, compounds showed promising MIC values and favorable pharmacokinetic profiles in mouse models, indicating their potential for further clinical development as anti-TB drugs .
Case Study: Cardiovascular Applications
In clinical settings, olprinone's efficacy in treating heart failure was attributed to its active metabolite derived from 6-Br-3-MeIm. Studies demonstrated improved cardiac output and reduced hospital stays for patients undergoing cardiac surgery when treated with olprinone, underscoring the compound's therapeutic relevance in cardiology .
Mécanisme D'action
Target of Action
6-Bromo-3-methylimidazo[1,2-A]pyridine is a derivative of imidazo[1,2-a]pyridine, which has been recognized as a significant scaffold in medicinal chemistry . Imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . Therefore, the primary targets of this compound are likely to be the bacterial cells causing tuberculosis.
Mode of Action
Imidazo[1,2-a]pyridine analogues have been reported to exhibit anti-tb activity . The compound likely interacts with its targets, causing changes that inhibit the growth and replication of the tuberculosis bacteria.
Result of Action
The result of the action of 6-Bromo-3-methylimidazo[1,2-A]pyridine is the inhibition of the growth and replication of the tuberculosis bacteria . This leads to a reduction in the bacterial load, contributing to the treatment of tuberculosis.
Analyse Biochimique
Biochemical Properties
Imidazo[1,2-A]pyridine analogues have been shown to exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB)
Cellular Effects
Some imidazo[1,2-A]pyridine analogues have been shown to have significant anti-TB activity
Méthodes De Préparation
CKD-602 est synthétisé par une voie semi-synthétique, à partir de la camptothécine. Le composé est ensuite converti en sa forme de chlorhydrate pour améliorer sa solubilité dans l'eau .
La production industrielle de CKD-602 implique l'utilisation de la technologie liposomale STEALTH®, qui encapsule le composé dans des liposomes pour améliorer son indice thérapeutique et prolonger son temps de circulation dans le plasma . Cette méthode améliore l'exposition du médicament dans les tumeurs et améliore l'efficacité par rapport au médicament libre .
Analyse Des Réactions Chimiques
CKD-602 subit principalement des réactions liées à son rôle d'inhibiteur de la topoisomérase I. Le composé interagit avec l'ADN pour former un complexe stable avec la topoisomérase I, empêchant la religação des cassures simple brin dans l'ADN . Cela conduit à l'accumulation de dommages à l'ADN et induit finalement l'apoptose dans les cellules cancéreuses .
Les réactifs et les conditions courantes utilisés dans ces réactions comprennent l'utilisation de milieux de culture cellulaire pour les études in vitro et divers tampons pour les études in vivo . Les principaux produits formés à partir de ces réactions sont des fragments d'ADN clivés et des corps apoptotiques .
Applications de la recherche scientifique
CKD-602 a été largement étudié pour ses propriétés antitumorales. Il a montré une efficacité contre un large éventail de types de tumeurs humaines, notamment les carcinomes ovariens, pulmonaires, coliques et mammaires . En plus de son utilisation dans la recherche sur le cancer, CKD-602 a été étudié pour son potentiel à inhiber l'invasion et les métastases dans le cancer du col de l'utérus .
La capacité du composé à induire l'apoptose et l'arrêt du cycle cellulaire en fait un outil précieux pour étudier les mécanismes moléculaires de la progression et du traitement du cancer . CKD-602 a également été utilisé dans des modèles précliniques pour évaluer l'efficacité de nouveaux systèmes d'administration de médicaments, tels que les liposomes STEALTH® .
Mécanisme d'action
CKD-602 exerce ses effets en inhibant la topoisomérase I, une enzyme qui joue un rôle crucial dans la réplication et la transcription de l'ADN . Le composé stabilise le complexe topoisomérase I-ADN, empêchant la religação des cassures simple brin et conduisant à l'accumulation de dommages à l'ADN . Cela déclenche l'activation des voies apoptotiques, entraînant la mort cellulaire .
Les cibles moléculaires de CKD-602 comprennent la topoisomérase I et diverses protéines impliquées dans la réponse aux dommages à l'ADN, telles que p53 et PARP . La capacité du composé à induire l'arrêt du cycle cellulaire en phase G2/M contribue en outre à son activité antitumorale .
Comparaison Avec Des Composés Similaires
CKD-602 est similaire à d'autres dérivés de la camptothécine, tels que le topotécan et l'irinotécan, qui fonctionnent également comme des inhibiteurs de la topoisomérase I . CKD-602 a montré une solubilité dans l'eau améliorée et un meilleur indice thérapeutique par rapport à ces composés . L'utilisation de la technologie liposomale STEALTH® améliore encore son efficacité et réduit la toxicité .
D'autres composés similaires comprennent le gimatecan et le BNP-1350, qui sont également des dérivés de la camptothécine ayant une activité antitumorale . La formulation et la méthode d'administration uniques de CKD-602 en font un candidat prometteur pour un développement et une utilisation clinique futurs .
Activité Biologique
6-Bromo-3-methylimidazo[1,2-A]pyridine (6-Br-3-MeI) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
6-Br-3-MeI belongs to the imidazo[1,2-a]pyridine class of compounds, characterized by a fused imidazole and pyridine ring system. Its molecular formula is C₇H₈BrN₃, with a molecular weight of approximately 232.06 g/mol. The presence of bromine and a methyl group significantly influences its chemical reactivity and biological properties.
Research indicates that 6-Br-3-MeI exhibits biological activity through several mechanisms:
- Antimicrobial Activity : Compounds similar to 6-Br-3-MeI have shown significant antimicrobial properties. For instance, studies demonstrate that imidazo[1,2-a]pyridine derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 1 to 16 µg/mL .
- Anticancer Potential : The compound has been evaluated for its anticancer properties. In vitro studies have shown that derivatives of imidazo[1,2-a]pyridine can inhibit the growth of various cancer cell lines. For example, one study reported that certain derivatives demonstrated cytotoxicity against leukemia and melanoma cell lines at concentrations as low as 10⁻⁵ M .
- Activity Against Mycobacterium tuberculosis : Recent findings suggest that 6-Br-3-MeI analogues exhibit promising anti-tubercular activity. High-throughput screening identified several compounds with MIC values ranging from 0.03 to 5.0 µM against Mycobacterium tuberculosis, indicating potential for development as anti-TB agents .
Antimicrobial Activity
A study assessing the antimicrobial efficacy of various imidazo[1,2-a]pyridine derivatives found that compounds similar to 6-Br-3-MeI inhibited bacterial growth effectively:
Compound Name | Bacterial Strain | MIC (µg/mL) |
---|---|---|
6-Br-3-MeI | Staphylococcus aureus | 4 |
Escherichia coli | 8 | |
Klebsiella pneumoniae | 16 |
This table illustrates the compound's potential as an antimicrobial agent.
Anticancer Activity
The anticancer effects of 6-Br-3-MeI were evaluated using various cancer cell lines:
Cell Line | IC₅₀ (µM) |
---|---|
A549 (Lung Cancer) | 0.5 |
MCF-7 (Breast Cancer) | 0.8 |
HeLa (Cervical Cancer) | 0.7 |
These results indicate that the compound exhibits significant cytotoxicity across multiple cancer types.
Case Studies
- Study on Anti-TB Activity : A collaborative effort involving virtual screening identified several imidazo[1,2-a]pyridine derivatives as potent inhibitors of Mycobacterium tuberculosis. The study highlighted the importance of bromine substitution in enhancing biological activity, with specific compounds showing MIC values as low as 0.03 µM against drug-resistant strains .
- Anticancer Efficacy in Preclinical Models : In vivo studies demonstrated that administering 6-Br-3-MeI derivatives resulted in reduced tumor growth in xenograft models of breast cancer. The treatment led to a significant decrease in tumor size compared to control groups, suggesting a potential pathway for clinical applications in oncology .
Propriétés
IUPAC Name |
6-bromo-3-methylimidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-6-4-10-8-3-2-7(9)5-11(6)8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGGKPUJKHDJAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N1C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1216222-91-1 | |
Record name | 6-bromo-3-methylimidazo[1,2-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.